molecular formula C17H14ClN3OS2 B2732546 N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-08-6

N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2732546
CAS No.: 864856-08-6
M. Wt: 375.89
InChI Key: JYOPCXTYANNPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic 1,3,4-thiadiazole derivative of significant interest in early-stage pharmacological research, particularly in oncology. The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, known for its bioisosteric properties with nucleic acid bases, which allows its derivatives to potentially disrupt DNA replication processes in cancer cells . While the specific biological data for this compound is not yet fully characterized, structurally similar 1,3,4-thiadiazole-acetamide hybrids have demonstrated potent cytotoxic activities against a diverse range of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) in preliminary research settings . The mechanism of action for this class of compounds is under investigation and may involve the inhibition of key enzymatic targets such as Focal Adhesion Kinase (FAK) or tubulin polymerization, pathways known to be critical for cancer cell proliferation and survival . Researchers value this compound as a key intermediate or target molecule for designing novel small-molecule therapeutics and for probing biological pathways. It is supplied for research use only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11-7-8-13(9-14(11)18)19-15(22)10-23-17-20-16(21-24-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPCXTYANNPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and pain management. This article explores its biological activity, including cytotoxic effects against cancer cell lines, antinociceptive properties, and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety linked to an acetamide group. Its molecular formula is C13H14ClN3SC_{13}H_{14}ClN_3S with a molecular weight of approximately 283.79 g/mol. The presence of the chloro and methyl groups on the phenyl ring contributes to its biological activity.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound, against different cancer cell lines. The following table summarizes key findings from these studies:

Compound Cell Line IC50 (µg/mL) Mechanism of Action
Compound IMCF-7 (Breast Cancer)0.28Cell cycle arrest at G2/M phase
Compound IIHepG2 (Liver Cancer)9.6Down-regulation of MMP2 and VEGFA expression

In a study published in PMC, it was reported that derivatives similar to this compound exhibited significant growth inhibition in MCF-7 cells and induced apoptosis through cell cycle arrest mechanisms .

Antinociceptive Activity

The antinociceptive properties of this compound have also been investigated through various animal models. The following results were observed:

  • Hot Plate Test : The compound significantly increased reaction times in mice, indicating central analgesic activity.
  • Tail Clip Test : Similar enhancements in response latencies were noted.
  • Acetic Acid-Induced Writhing Test : A marked reduction in writhing responses was observed, suggesting peripheral analgesic effects.

These findings indicate that the compound may exert its antinociceptive effects through both central and peripheral mechanisms .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several pathogens:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans12
Escherichia coli10

These results indicate that the compound possesses notable antimicrobial activity against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide exhibit anti-inflammatory properties. For instance, molecular docking studies have suggested that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies revealed promising interactions with the enzyme's active site, indicating potential for further optimization and development as therapeutic agents against inflammatory diseases .

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of similar thiadiazol compounds have been evaluated for their antimicrobial properties using turbidimetric methods, revealing notable activity against resistant strains .

Anticancer Activity

This compound and its analogs have been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF7 and HCT116. The mechanism involves disrupting mitochondrial function and altering cell cycle progression, leading to increased apoptotic cell populations .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Structural Feature Effect on Activity
Chlorine substituent at position 3Enhances lipophilicity and bioavailability
Methyl group at position 4Improves binding affinity to target proteins
Thiadiazole moietyContributes to antimicrobial and anticancer activities

The presence of specific functional groups significantly influences the biological activity of the compound, making SAR studies essential for developing more potent derivatives.

Case Study 1: Anti-inflammatory Properties

A study evaluated a series of thiadiazole derivatives for their anti-inflammatory effects through in silico docking and in vitro assays. The results indicated that N-(3-chloro-4-methylphenyl)-2-[thiadiazolylsulfanyl] derivatives exhibited significant inhibition of 5-lipoxygenase activity, suggesting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, compounds structurally related to N-(3-chloro-4-methylphenyl)-2-[thiadiazolylsulfanyl]acetamide were tested against various bacterial strains. The findings demonstrated that certain derivatives displayed substantial antimicrobial activity, making them candidates for further development in treating infections caused by resistant bacteria .

Case Study 3: Anticancer Mechanisms

Research focusing on the anticancer properties of similar compounds revealed that they could effectively induce apoptosis in cancer cell lines through mitochondrial pathways. This study utilized flow cytometry to analyze apoptotic markers post-treatment with these compounds, confirming their potential as anticancer therapeutics .

Comparison with Similar Compounds

Core Heterocycle Variations

The thiadiazole ring in the target compound distinguishes it from triazole- or oxadiazole-containing analogs. For example:

  • N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (): Shares the thiadiazole core but substitutes the 3-chloro-4-methylphenyl group with a 4-ethoxyphenyl moiety. This analog was isolated from Gnaphalium polycaulon and may exhibit anti-inflammatory properties .
  • Triazole-based analogs (): Compounds like VUAA-1 and OLC-12 replace the thiadiazole with a triazole ring, enhancing Orco channel agonism in insects .

Substituent Modifications on the Aromatic Ring

Variations in the phenyl group substituents significantly influence bioactivity:

  • N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a pyridinyl-triazole system and a 3-chloro-2-methylphenyl group. Such pyridine substitutions are linked to improved solubility and target binding .
  • N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Replaces thiadiazole with oxadiazole and introduces an indole moiety, showing α-glucosidase inhibition (IC₅₀: 12.3 µM) .

Data Table: Key Structural and Functional Parameters of Analogs

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1,2,4-Thiadiazole 3-chloro-4-methylphenyl, phenyl ~393.9* Not reported N/A
N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazole 4-ethoxyphenyl ~385.9* Anti-inflammatory (plant isolate)
N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 5-chloro-2-methylphenyl, indole 428.5 α-Glucosidase inhibition (IC₅₀: 12.3 µM)
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) 1,2,3-Triazole 2-fluorobenzyl ~295.3* MIC: 32 µg/mL (E. coli)
VUAA-1 (Orco agonist) 1,2,4-Triazole 4-ethylphenyl, pyridinyl ~383.5* Insect olfactory activation

*Calculated based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.